molecular formula C15H14N2O4 B11546116 4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol

4-ethyl-2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenol

Cat. No.: B11546116
M. Wt: 286.28 g/mol
InChI Key: DYUDRWPTYABREU-UHFFFAOYSA-N
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Description

2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is a Schiff base compound. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is known for its potential biological activities and has been studied for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL typically involves the condensation reaction between 5-ethyl-2-hydroxybenzaldehyde and 4-nitrophenylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the imine group under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imine derivatives.

Mechanism of Action

The biological activity of 2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is primarily attributed to its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various effects. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea .

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[(2-HYDROXYPHENYL)IMINO]METHYL]PHENOL: A similar Schiff base compound with different substituents.

    2-[(E)-[(5-METHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL: Another Schiff base with a methyl group instead of an ethyl group.

Uniqueness

2-[(E)-[(5-ETHYL-2-HYDROXYPHENYL)IMINO]METHYL]-4-NITROPHENOL is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the ethyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar Schiff bases .

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

4-ethyl-2-[(2-hydroxy-5-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C15H14N2O4/c1-2-10-3-5-15(19)13(7-10)16-9-11-8-12(17(20)21)4-6-14(11)18/h3-9,18-19H,2H2,1H3

InChI Key

DYUDRWPTYABREU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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